molecular formula C24H29ClN2O4 B12823724 Fmoc-D-Lys-OAll.HCl

Fmoc-D-Lys-OAll.HCl

Cat. No.: B12823724
M. Wt: 444.9 g/mol
InChI Key: IBCYYPRTIQUQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys-OAll.HCl is a useful research compound. Its molecular formula is C24H29ClN2O4 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

prop-2-enyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H

InChI Key

IBCYYPRTIQUQJP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Foundational & Exploratory

Advanced Chemical Interrogation of Fmoc-D-Lys-OAll.HCl: A Guide to Orthogonal Peptide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Strategic Application of Fmoc-D-Lys-OAll.HCl in Peptide Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Leads[1][2]

Executive Summary

In the landscape of modern peptide therapeutics, the demand for complex topologies—cyclic peptides, stapled helices, and branched conjugates—has outpaced the capabilities of standard linear solid-phase peptide synthesis (SPPS). This compound (Fluorenylmethyloxycarbonyl-D-Lysine Allyl Ester Hydrochloride) emerges as a critical "linchpin" reagent in this domain.[1]

This guide delineates the chemical properties and strategic utility of this tri-functional scaffold. Unlike standard lysine derivatives protected on the side chain (e.g., Boc, Z), this compound presents a unique orthogonality profile: a base-labile N-terminus, a Palladium-labile C-terminus, and a free (protonated) side-chain amine.[1] This configuration enables high-precision "Side-Chain Anchoring" strategies essential for the synthesis of head-to-tail cyclic peptides and D-amino acid stabilized therapeutics.[1]

Chemical Specifications & Physical Properties[1][2][3][4][5]

To integrate this compound into a workflow, one must first understand its physicochemical behavior, particularly its solubility and salt stoichiometry.[1]

Table 1: Physicochemical Profile
PropertySpecificationTechnical Note
Chemical Name N

-Fmoc-D-Lysine-allyl ester hydrochloride
The D-enantiomer confers proteolytic resistance.[1][2][3]
CAS Number 1272754-92-3Verify batch identity; distinct from L-isomer.[1]
Molecular Formula

The HCl is associated with the

-amine.[2]
Molecular Weight ~444.95 g/mol Includes HCl counterion.[1]
Solubility DMSO (>100 mg/mL), DMF, MeOHHygroscopic; store desiccant-sealed.[1]
Purity Standard

98% (HPLC)
Critical for avoiding truncation sequences.
Appearance White to off-white crystalline powderYellowing indicates potential Fmoc cleavage.[1]

Handling Advisory: As a hydrochloride salt, the


-amine is protonated (

).[1] For reactions requiring nucleophilic attack by this amine (e.g., resin loading or tagging), an organic base (DIPEA or NMM) must be added in situ to liberate the free amine.

The Orthogonality Triad: Mechanism of Action

The power of this compound lies in its Orthogonal Protection Scheme .[1] It allows for the independent manipulation of three distinct chemical handles, enabling "3-Dimensional" synthesis rather than linear elongation.

The Three Axes of Reactivity
  • 
    -Amine (Fmoc):  Protected against acid and tertiary amines.[1] Removed by secondary amines (Piperidine) to propagate the main peptide chain.
    
  • C-Terminus (Allyl Ester): Stable to both acid (TFA) and mild base (Piperidine).[1] Removed selectively by Palladium(0) catalysis under neutral conditions. This is the key to on-resin cyclization.

  • 
    -Amine (Free/HCl):  Unprotected. This is the anchoring point . It allows the residue to be attached to the resin via its side chain, or to be functionalized immediately with a fluorophore or drug payload before peptide assembly begins.
    
Diagram 1: The Orthogonality Triad

The following diagram visualizes the selective deprotection logic required for complex peptide synthesis using this reagent.

Orthogonality_Triad Molecule This compound (Tri-Functional Scaffold) Alpha N-Alpha (Fmoc) Chain Elongation Site Molecule->Alpha SideChain N-Epsilon (Free Amine) Anchoring/Branching Site Molecule->SideChain CTerm C-Term (Allyl Ester) Cyclization Handle Molecule->CTerm Condition1 Deprotection: 20% Piperidine/DMF Alpha->Condition1 Base Labile Condition2 Reaction: Resin Attachment or Acylation (+ DIPEA) SideChain->Condition2 Nucleophilic (After Neutralization) Condition3 Deprotection: Pd(PPh3)4 / PhSiH3 (Neutral) CTerm->Condition3 Metal Labile (Orthogonal)

Caption: The "Orthogonality Triad" showing independent chemical access to the N-terminus, C-terminus, and Side Chain.

Strategic Application: Side-Chain Anchoring for Cyclic Peptides[1]

The primary application of this compound is in the synthesis of Head-to-Tail Cyclic Peptides .[1] Standard linear synthesis often fails at the cyclization step due to entropy (bringing ends together) and solubility issues.

The "Side-Chain Anchor" Strategy: By attaching the D-Lysine to the resin via its side chain, the C-terminus (Allyl) and N-terminus (Fmoc) are left exposed in solution (pseudo-dilution), facilitating intramolecular reaction.[1]

Step-by-Step Workflow
  • Resin Loading (Anchoring):

    • Use an acid-labile resin (e.g., 2-Chlorotrityl Chloride).[1]

    • Dissolve this compound in DCM/DMF.[1]

    • Add DIPEA (4 eq.) to neutralize the HCl and activate the

      
      -amine.
      
    • React with resin.[4][5][6][7] The D-Lys is now anchored by its side chain.[1]

  • Chain Elongation:

    • Remove Fmoc (

      
      -amine) with 20% Piperidine.[1]
      
    • Couple subsequent amino acids using standard SPPS (HBTU/DIEA).

    • Result: A linear peptide chain growing from the D-Lys

      
      -amine, with the D-Lys C-terminus still protected as an Allyl ester.[1]
      
  • C-Terminal Activation (Allyl Removal):

    • Treat the resin-bound peptide with

      
       (0.1 eq) and Phenylsilane (
      
      
      
      , 10 eq) in DCM.
    • This removes the Allyl group, exposing the free C-terminal Carboxylic Acid of the D-Lys.

  • N-Terminal Deprotection:

    • Remove the final Fmoc group from the N-terminus of the chain.[5]

  • On-Resin Cyclization:

    • The peptide now has a free N-terminus and a free C-terminus (on the D-Lys), while still attached to the resin via the side chain.

    • Add PyBOP/HOAt/DIPEA to effect head-to-tail cyclization.[1]

  • Global Cleavage:

    • Treat with TFA to cleave the side-chain anchor from the resin.[7]

Diagram 2: Side-Chain Anchoring Workflow

Cyclization_Workflow Step1 Step 1: Anchor Attach D-Lys side-chain to 2-Cl-Trt Resin Step2 Step 2: Elongate Standard Fmoc SPPS on Alpha-Amine Step1->Step2 Step3 Step 3: Allyl Deprotection Pd(0) removes C-term OAll Step2->Step3 Step4 Step 4: Cyclize Head-to-Tail Coupling (On-Resin) Step3->Step4 Step5 Step 5: Cleave TFA releases Cyclic Peptide Step4->Step5

Caption: Workflow for synthesizing head-to-tail cyclic peptides using the side-chain anchoring strategy.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Always perform a small-scale test cleavage to verify reaction completeness.[1]

Protocol A: Solubilization and Neutralization

Context: The HCl salt form is stable but non-reactive.

  • Weigh the required amount of this compound.[1]

  • Dissolve in DMF (Dimethylformamide). Avoid DCM alone as solubility may be limited.

  • Critical Step: Add DIEA (Diisopropylethylamine) at 2.5 equivalents relative to the amino acid immediately before use.

    • Why? This neutralizes the HCl, generating the free

      
      -amine for coupling.
      
    • Visual Check: Solution should remain clear. Cloudiness implies salt precipitation; add more DMF.

Protocol B: Palladium-Catalyzed Allyl Deprotection

Context: Removing the C-terminal ester without touching the Fmoc or side-chain protection of other residues.[1]

  • Preparation: Wash the resin-bound peptide with DCM (3x) and degas the resin bed with Nitrogen/Argon.

  • Catalyst Mix: Dissolve

    
     (0.1 - 0.2 eq) in dry DCM.[1]
    
  • Scavenger: Add Phenylsilane (

    
    )  (10 - 20 eq).[1][2]
    
    • Note: Older protocols use Morpholine or NMM/AcOH, but Phenylsilane is more efficient and strictly neutral, preventing premature Fmoc loss.

  • Reaction: Agitate resin with the mixture for 2 x 30 minutes under inert atmosphere (dark).

  • Wash: Wash extensively with DCM, then DMF, then 0.02M Sodium Diethyldithiocarbamate in DMF (to remove Palladium black), then DMF.

Troubleshooting & Storage

  • Hygroscopicity: The HCl salt attracts moisture. Store at -20°C. Allow the bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the ester.

  • Incomplete Allyl Removal: If the Pd reaction is sluggish, ensure the resin is strictly anhydrous and the catalyst is fresh (bright yellow, not brown/black).

  • Racemization: While D-Lys is used, the activation of the C-terminus (after Allyl removal) for cyclization can cause epimerization. Use PyOxim or HOAt additives to suppress this during the cyclization step.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][3][4][9][] Chemical Reviews, 109(6), 2455-2504. Link[1]

  • Kates, S. A., & Albericio, F. (Eds.).[11][7] (2000).[4] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for Orthogonal strategies).

  • Gomez-Martinez, P., et al. (1999). "N-Alloc-N-Fmoc-amino acids: Tools for the synthesis of cyclic peptides." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on Allyl/Fmoc orthogonality).
  • PubChem Compound Summary. (2024). "Fmoc-Lys-Oall".[1][2][8][12][13] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024).[1][14] "Orthogonal Building Blocks for Peptide Synthesis." Technical Bulletin. Link

Sources

An In-depth Technical Guide to Fmoc-D-Lysine Allyl Ester HCl: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-Lysine allyl ester hydrochloride (Fmoc-D-Lys-OAll·HCl), a critical building block for researchers and professionals in peptide chemistry, drug development, and materials science. This document moves beyond a simple datasheet to offer practical insights into its physicochemical properties, solubility characteristics, and its strategic application in Solid-Phase Peptide Synthesis (SPPS).

Core Physicochemical Properties

Fmoc-D-Lysine allyl ester HCl is a derivative of the amino acid D-lysine, featuring two key modifications crucial for its function in chemical synthesis. The Nα-amino group is protected by a base-labile Fmoc group, while the carboxylic acid is functionalized as an allyl ester. The hydrochloride salt form generally enhances the compound's stability and solubility in certain solvents.

A thorough understanding of its fundamental properties is the first step toward its effective utilization. Key identifiers and characteristics are summarized below for quick reference.

PropertyValueSource(s)
Synonyms Nα-Fmoc-D-lysine allyl ester hydrochloride, Fmoc-D-Lys-OAll·HCl[1]
CAS Number 1272754-92-3[1]
Molecular Formula C₂₄H₂₉ClN₂O₄[1]
Molecular Weight 445.0 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D²⁰ = +14 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]

Solubility Profile: A Critical Parameter for Reaction Success

The solubility of protected amino acids is a pivotal factor in the efficiency of peptide synthesis. Inadequate dissolution can lead to diminished reaction kinetics, incomplete couplings, and the introduction of deletion sequences in the target peptide, thereby complicating purification and reducing overall yield.

While extensive quantitative solubility data for Fmoc-D-Lysine allyl ester HCl is not widely published, we can infer its behavior based on the general principles of Fmoc-amino acid solubility and data from structurally similar compounds. The hydrochloride salt form is intended to improve solubility in polar solvents.

Qualitative Solubility Insights:

Fmoc-protected amino acids are generally soluble in polar aprotic solvents, which are the workhorses of solid-phase peptide synthesis.[2] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

For a closely related compound, Fmoc-L-Lys(Dde)-OH, a concentration of 1 mmol in 2 mL of DMF results in a clear solution.[3] Another analog, Fmoc-Lys(Alloc)-OH, has a reported solubility of 100 mg/mL in DMSO.[4] Based on these data points, it is reasonable to expect that Fmoc-D-Lysine allyl ester HCl will exhibit good solubility in DMF and DMSO.

Practical Recommendations for Dissolution:

For researchers preparing stock solutions, it is advisable to start with DMF or DMSO. Gentle warming and vortexing can aid in the dissolution of the compound. For applications requiring a different solvent system, it is crucial to perform small-scale solubility tests before committing to a large-scale reaction.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The unique structural features of Fmoc-D-Lysine allyl ester HCl make it a valuable reagent in SPPS. The Fmoc group provides a temporary shield for the Nα-amino group, preventing its participation in peptide bond formation until its deliberate removal. The allyl ester, on the other hand, offers an orthogonal protecting group strategy for the C-terminus.

The Causality Behind Orthogonal Protection

In complex peptide synthesis, particularly for cyclic or branched peptides, having multiple classes of protecting groups that can be removed under different conditions is essential. This is known as an orthogonal protection strategy. The Fmoc group is cleaved under basic conditions (typically with piperidine in DMF), while the allyl ester can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This orthogonality allows for the selective deprotection of the C-terminus while the Nα-Fmoc and any acid-labile side-chain protecting groups remain intact.

Experimental Workflow: Incorporation of Fmoc-D-Lysine Allyl Ester HCl in SPPS

The following diagram and protocol outline a typical workflow for the incorporation of Fmoc-D-Lysine allyl ester HCl as the first amino acid onto a resin, followed by chain elongation.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM or DMF) Coupling Coupling of Fmoc-D-Lys-OAll·HCl (HBTU/DIEA in DMF) Resin->Coupling 1 Capping Capping of Unreacted Sites (e.g., Acetic Anhydride/DIEA) Coupling->Capping 2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Fmoc_Deprotection 3 Next_AA_Coupling Coupling of Next Fmoc-AA-OH Fmoc_Deprotection->Next_AA_Coupling 4 Repeat Repeat Deprotection and Coupling Cycles Next_AA_Coupling->Repeat 5 Repeat->Fmoc_Deprotection Final_Deprotection Final Cleavage and Deprotection Repeat->Final_Deprotection n cycles Purification Peptide Purification (e.g., RP-HPLC) Final_Deprotection->Purification

Figure 1. A generalized workflow for solid-phase peptide synthesis starting with Fmoc-D-Lysine allyl ester HCl.

Detailed Protocol for Resin Loading and First Coupling

This protocol is a self-validating system, with checkpoints to ensure the reaction proceeds as expected.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-D-Lysine allyl ester HCl

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • The next Fmoc-protected amino acid in the sequence

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a reaction vessel.

  • Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-D-Lysine allyl ester HCl (1.5 equivalents relative to the resin loading capacity) and DIEA (1.6 equivalents) in DCM.

  • Resin Loading: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours.

    • Expert Insight: The use of 2-chlorotrityl chloride resin is advantageous for the first amino acid as it allows for mild cleavage conditions, preserving the allyl ester if desired.

  • Capping: To block any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.

    • Trustworthiness Check: Monitor the deprotection by taking a small aliquot of the solution and measuring its UV absorbance at ~301 nm. The appearance of the dibenzofulvene-piperidine adduct confirms Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the cleavage byproducts.

  • Kaiser Test: Perform a Kaiser test on a few beads of the resin to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection and readiness for the next coupling step.[5]

  • Coupling of the Second Amino Acid:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Post-Coupling Kaiser Test: Perform another Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Conclusion

Fmoc-D-Lysine allyl ester HCl is a specialized and highly valuable reagent for the synthesis of complex peptides. Its well-defined physicochemical properties, combined with the orthogonal protection strategy afforded by the Fmoc and allyl groups, provide chemists with a powerful tool for creating novel peptide architectures. A clear understanding of its solubility and the rationale behind its use in SPPS, as detailed in this guide, is paramount for achieving successful and reproducible synthetic outcomes.

References

  • Matrix Innovation. Fmoc-L-Lys(Dde)-OH. [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

  • Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. [Link]

  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Bapeks. Fmoc-D-Lys-OAll.HCl. [Link]

Sources

Difference between Fmoc-L-Lys-OAll and Fmoc-D-Lys-OAll.HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-L-Lys-OAll and Fmoc-D-Lys-OAll.HCl , focusing on their stereochemical implications, physicochemical properties, and strategic utility in advanced peptide synthesis.[][2]

Stereochemical Control and Orthogonal Protection in Peptide Therapeutics[1][2][3]

Executive Summary

In modern drug development, the precise manipulation of peptide stereochemistry and protecting group strategy is paramount.[3][4] Fmoc-L-Lys-OAll and This compound represent two chiral forms of a highly versatile building block used for convergent peptide synthesis, cyclic peptide engineering, and the development of proteolytically stable peptidomimetics.[][2]

While both share the Fmoc (N


-protection) and Allyl ester  (C-terminal protection) architecture, they differ fundamentally in chirality  (L vs. D) and salt form  (Free Base vs. Hydrochloride).[][2] This guide dissects these differences to enable informed experimental design.
Chemical Architecture & Physicochemical Divergence[1][2]

The core distinction lies in the spatial arrangement of the chiral center and the ionic state of the


-amine.
2.1 Structural Comparison
FeatureFmoc-L-Lys-OAll This compound
CAS Number 161580-12-7 (Free Base) / 815619-80-8 (HCl)1272754-92-3 (HCl)
Stereochemistry L-Isomer (

-configuration)
D-Isomer (

-configuration)
Molecular Weight ~408.5 g/mol (Free Base)~444.95 g/mol (HCl Salt)
State Often viscous oil or low-melting solid (Free Base)Crystalline Solid (White to Off-white)
Solubility Soluble in organic solvents (DCM, EtOAc, DMF).[][2]Soluble in water, MeOH, DMSO; limited in non-polar organics.[2]

-Amine Status
Free (

)
(Reactive Nucleophile)
Protonated (

)
(Latent Nucleophile)
2.2 The Critical Role of the Salt Form

The HCl salt (explicit in the D-form listing) confers oxidative stability to the lysine side chain.[] The free base form of lysine derivatives is prone to absorbing atmospheric


 (forming carbamates) and oxidation.[2]
  • Experimental Implication: When using This compound in a coupling reaction (e.g., to functionalize the side chain), you must include a tertiary base (e.g., DIEA or NMM) to neutralize the HCl and generate the reactive free amine.[] Omitting this step will result in zero reaction yield.[][2]

Strategic Utility: Orthogonality & Stereochemistry[1]
3.1 The Allyl Ester (OAll) Advantage

The Allyl ester provides a third dimension of orthogonality, distinct from the acid-labile (Boc/tBu) and base-labile (Fmoc) systems.[]

  • Mechanism: It is removed via

    
    -catalyzed allyl transfer, typically using Phenylsilane (
    
    
    
    ) or Dimedone as a scavenger.[][2]
  • Application: This allows for the selective deprotection of the C-terminus to form Head-to-Tail Cyclic Peptides or to conjugate a payload to the C-terminus without disturbing the N-terminal Fmoc or side-chain Boc groups.[]

3.2 The "Free

-Amine" Platform

Unlike standard SPPS building blocks (e.g., Fmoc-Lys(Boc)-OH), these reagents feature an unprotected side chain .[]

  • Primary Use Case: Synthesis of Side-Chain Modified Building Blocks . Researchers can react the free

    
    -amine with fluorophores, fatty acids (for albumin binding), or PEG chains in solution to create a custom Fmoc-Lys(X)-OAll unit before introducing it into the peptide chain.[]
    
3.3 L- vs. D-Isomer in Drug Design[][2]
  • Fmoc-L-Lys-OAll: Used for natural peptide sequences and prodrug scaffolds where enzymatic cleavage is desired (e.g., lysosomal release).[][2]

  • Fmoc-D-Lys-OAll: Critical for Peptidomimetics .[][2] Incorporating D-Lysine disrupts the secondary structure (e.g., breaking

    
    -helices) and confers resistance to proteases (trypsin/chymotrypsin), significantly extending the plasma half-life of peptide drugs.[]
    
Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of these isomers in creating a proteolytically stable, side-chain functionalized peptide drug.

G Start_L Fmoc-L-Lys-OAll (Natural Isomer) Funct Side-Chain Functionalization (React Free u03B5-NH2 with R-NHS) Start_L->Funct Direct Reaction Start_D This compound (Unnatural Isomer) Neut Neutralization (Add DIEA/TEA) Start_D->Neut Required for HCl Salt Neut->Funct Inter Intermediate: Fmoc-Lys(R)-OAll Funct->Inter Path_Enz Enzymatic Cleavage (Biodegradable Linker) Inter->Path_Enz If L-Isomer used Path_Stab Protease Resistance (Stable Therapeutic) Inter->Path_Stab If D-Isomer used

Figure 1: Workflow for utilizing Fmoc-Lys-OAll variants in the synthesis of functionalized peptide therapeutics.

Experimental Protocols
5.1 Protocol: Neutralization and Functionalization of this compound

Objective: To attach a functional group (R) to the


-amine.[][2]
  • Dissolution: Dissolve 1.0 eq of This compound in anhydrous DMF (Concentration ~0.1 M).

  • Neutralization: Add 1.2 eq of DIPEA (Diisopropylethylamine).

    • Why? The HCl is bound to the

      
      -amine.[][2] DIPEA acts as a proton scavenger, liberating the nucleophilic 
      
      
      
      .[][2]
  • Coupling: Add 1.1 eq of the activated ester (e.g., Biotin-NHS ester) or carboxylic acid with coupling agents (PyBOP/HOBt).[][2]

  • Monitoring: Stir at Room Temperature (RT). Monitor via HPLC/LC-MS.[][2][5] The shift in retention time will confirm the conversion of the free amine to the amide.

  • Work-up: Dilute with EtOAc, wash with

    
     (removes excess DIPEA), water, and brine. Dry over 
    
    
    
    .[][2]
5.2 Protocol: Palladium-Catalyzed Allyl Deprotection

Objective: Selective removal of the C-terminal Allyl ester without affecting Fmoc or side-chain protection.[][2]

  • Preparation: Dissolve the peptide/amino acid in dry DCM under Argon.

  • Catalyst Addition: Add 0.1 eq of

    
      (Tetrakis(triphenylphosphine)palladium(0)).[][2]
    
    • Critical: The catalyst must be fresh and yellow.[2] Brown/Black catalyst is oxidized and inactive.[][2]

  • Scavenger Addition: Add 10 eq of Phenylsilane (

    
    ) .
    
    • Mechanism:[6][7] Phenylsilane acts as the allyl acceptor, regenerating the Pd(0) catalyst and driving the reaction to completion.

  • Reaction: Stir for 30–60 minutes at RT.

  • Purification: Precipitate the product with diethyl ether or purify via flash chromatography to remove Pd byproducts.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[][2] Chemical Reviews, 109(6), 2455-2504.[][2] [Link]

  • Grieco, P., et al. (2001). Orthogonal protection strategy for the synthesis of cyclic peptides.[2] Journal of Peptide Science.[][2] [Link]

  • PubChem. Fmoc-Lys-Oall Compound Summary. National Library of Medicine.[][2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Characterization of Fmoc-D-Lys-OAll.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth framework for the comprehensive structural characterization and identity confirmation of Nα-Fmoc-D-lysine allyl ester hydrochloride (Fmoc-D-Lys-OAll.HCl). As a critical building block in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics, rigorous verification of its chemical identity and purity is paramount.[1] This document moves beyond a simple data sheet, offering detailed protocols and the scientific rationale for employing a multi-technique analytical approach. We will cover the core methodologies of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors.

Compound Identification and Core Properties

The first step in any analytical workflow is to establish the fundamental properties of the material. This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with an allyl alcohol.[1] This combination of protecting groups makes it a versatile reagent in peptide chemistry.[1]

The definitive Chemical Abstracts Service (CAS) number for this compound is 1272754-92-3 .[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1272754-92-3Chem-Impex[1]
Molecular Formula C₂₄H₂₉ClN₂O₄Chem-Impex[1]
Molecular Weight 445.0 g/mol Chem-Impex[1]
Appearance White to off-white crystalline powderChem-Impex[1]
Purity (Typical) ≥ 99% (by HPLC)Chem-Impex[1]
Storage Conditions 0-8 °C, under inert atmosphereChem-Impex[1], BLD Pharm[2]

Integrated Analytical Workflow for Compound Verification

No single analytical technique can unequivocally confirm the structure and purity of a complex organic molecule. Therefore, a multi-pronged, orthogonal approach is required. The following workflow illustrates the logical sequence of analysis, where each step provides a distinct piece of evidence that, when combined, creates a comprehensive and trustworthy characterization package.

G cluster_0 Material Reception & Initial Checks cluster_1 Purity & Identity Confirmation cluster_2 Final Verification RawMaterial This compound Lot Visual Visual Inspection (Appearance, Color) RawMaterial->Visual HPLC HPLC Analysis (Purity Assay) Solubility Solubility Test (e.g., DMSO, MeOH) Visual->Solubility Solubility->HPLC Primary Check MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms Peak Identity Verified Structurally Verified & Pure Compound HPLC->Verified NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirms Formula MS->Verified NMR->Verified

Figure 1: Integrated workflow for the characterization of this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds like Fmoc-amino acids. The hydrophobic Fmoc group provides strong retention on a C18 stationary phase, allowing for excellent separation from potential impurities such as starting materials or side-products. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting hydrophobic impurities are effectively resolved and quantified.

Recommended HPLC Protocol

This protocol is a robust starting point and may be optimized for specific instrumentation.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm. The fluorenyl group of the Fmoc moiety has a strong chromophore with a characteristic absorbance maximum around this wavelength.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks detected at 265 nm. For this material, a purity of ≥99% is expected.[1] The inclusion of TFA in the mobile phase ensures sharp peaks by ion-pairing with the free amine on the lysine side chain.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule, providing unambiguous confirmation of its molecular weight. Electrospray Ionization (ESI) is the preferred technique for this class of compounds as it is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.

Recommended ESI-MS Protocol
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer, or the analysis can be performed by LC-MS using the HPLC method described above.

  • Ionization Mode: Positive Ion Mode. The molecule contains two basic nitrogen atoms (the ε-amino group of lysine and the α-amino group), which are readily protonated.

  • Data Acquisition: Scan for a mass range that includes the expected molecular ion (e.g., m/z 100-600).

  • Expected Result: The molecular formula of the free base is C₂₄H₂₈N₂O₄, with a monoisotopic mass of approximately 408.2 Da. In positive mode ESI-MS, the primary observed species will be the protonated molecule [M+H]⁺.

    • Calculated m/z for [C₂₄H₂₈N₂O₄ + H]⁺: ~409.2

Trustworthiness: The observation of a prominent ion peak at m/z ≈ 409.2 provides strong evidence that the compound has the correct elemental composition and, therefore, the correct molecular weight.

Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While HPLC confirms purity and MS confirms molecular weight, NMR spectroscopy provides the definitive confirmation of the chemical structure by probing the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum serve as a unique fingerprint of the molecule's atomic connectivity.

Recommended ¹H NMR Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can prevent the exchange of labile amide and amine protons.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum

The spectrum of this compound will be complex, but key reporter signals can be used for verification. The following are expected regions and assignments:

  • Aromatic Protons (Fmoc group): ~7.2-7.9 ppm. A series of multiplets corresponding to the 8 protons on the fluorenyl rings.

  • Allyl Group Protons:

    • Vinyl protons (=CH₂): ~5.2-5.4 ppm (multiplet).

    • Internal vinyl proton (-CH=): ~5.9 ppm (multiplet).

    • Methylene protons (-O-CH₂-): ~4.6 ppm (doublet).

  • Fmoc Methylene/Methine Protons (-O-CH₂-CH-): ~4.2-4.4 ppm. A characteristic set of multiplets.

  • Lysine Alpha-Proton (α-CH): ~4.0-4.2 ppm (multiplet).

  • Lysine Side-Chain Protons (-CH₂- groups): ~1.2-3.0 ppm. A series of complex multiplets corresponding to the β, γ, δ, and ε methylene groups of the lysine side chain.

  • Amine/Amide Protons (NH): These signals can be broad and their chemical shift is highly dependent on solvent and concentration. They are typically observed between 7.5 and 8.5 ppm.

Trustworthiness: A self-validating protocol involves comparing the obtained spectrum against a reference spectrum from a trusted supplier or by ensuring that all expected peaks are present with the correct integration ratios and multiplicities consistent with the known structure.

Conclusion

The structural integrity and purity of this compound can be confidently established through the synergistic application of RP-HPLC, ESI-MS, and NMR spectroscopy. HPLC provides a reliable measure of purity, MS confirms the molecular weight, and NMR offers definitive proof of the molecular structure. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and drug development professionals can ensure the quality and identity of this critical reagent, leading to more reliable and reproducible outcomes in peptide synthesis and related applications.

References

  • PubChem. (n.d.). Fmoc-Lys-Oall. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved February 5, 2026, from [Link]

  • Molnár-Perl, I. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of Chromatographic Science, 40(6), 297–322. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-D-Lys-OAll.HCl Orthogonal Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of Branched Peptides in Drug Development

In the landscape of modern therapeutics, peptides have emerged as highly specific and potent drug candidates. However, their clinical utility is often hampered by rapid enzymatic degradation and clearance. Branched peptides, with their unique three-dimensional architecture, offer a compelling solution to these challenges.[1] By creating a molecular scaffold, typically centered around a lysine core, branched peptides can exhibit enhanced stability against proteases, increased plasma half-life, and the potential for multivalent interactions with biological targets.[2][3] This multivalency is particularly advantageous in applications such as vaccine development, where multiple antigenic epitopes can be presented on a single molecule to elicit a robust immune response, and in the design of targeted drug delivery systems.[3]

The incorporation of non-natural D-amino acids, such as D-lysine, further fortifies these structures against enzymatic attack, as proteases are stereospecific for L-amino acids.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of branched peptides utilizing Fmoc-D-Lys-OAll.HCl, a cornerstone building block for sophisticated orthogonal peptide synthesis strategies.

The Orthogonal Protection Strategy: A Symphony of Selective Deprotection

The successful synthesis of complex molecules like branched peptides hinges on the principle of orthogonal protection. This strategy employs multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups on the molecule.[6] In our case, the this compound building block is endowed with three distinct protecting groups, each with a specific role and removal condition:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in DMF.[7] This allows for the stepwise elongation of the main peptide chain.

  • Allyl (All) ester: Protects the carboxyl group and is removed by palladium-catalyzed reactions.[8] This enables the on-resin cyclization or, in this context, provides a stable protecting group during the synthesis of the peptide branches.

  • A side-chain protecting group (often Boc for other amino acids): Protects the ε-amino group of lysine and is labile to acidic conditions (e.g., trifluoroacetic acid - TFA). In the case of Fmoc-D-Lys(Alloc)-OH, the Alloc group serves this purpose, allowing for orthogonal deprotection to the Fmoc and acid-labile side-chain protecting groups of other amino acids.

This elegant orchestration of protecting groups provides the synthetic chemist with precise control over the assembly of the branched peptide architecture.

Orthogonal_Protection Orthogonal Protection Scheme for Branched Peptide Synthesis Peptide_Resin Peptide on Solid Support Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Main_Chain_Elongation Main Chain Elongation Fmoc_Deprotection->Main_Chain_Elongation Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4) Main_Chain_Elongation->Alloc_Deprotection Branch_Elongation Branch Elongation Alloc_Deprotection->Branch_Elongation Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Branch_Elongation->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Workflow of branched peptide synthesis using an orthogonal protection strategy.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the manual solid-phase synthesis of a branched peptide using this compound. These protocols are based on standard Fmoc/tBu chemistry and can be adapted for use on automated peptide synthesizers.[9]

Materials and Reagents
Reagent/MaterialGrade
Rink Amide Resin (or other suitable resin)Peptide Synthesis Grade
Fmoc-protected amino acidsPeptide Synthesis Grade
This compound Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
HCTU (or other coupling reagent like HATU)Peptide Synthesis Grade
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Reagent Grade
Phenylsilane (PhSiH₃)Reagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Water (H₂O)HPLC Grade
Diethyl ether (cold)ACS Grade
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL per gram of resin).

  • Swell the resin in DMF for at least 30-60 minutes at room temperature with gentle agitation.[10]

Causality: Swelling the resin is crucial as it allows for better diffusion of reagents into the polymer matrix, ensuring efficient and complete reactions in subsequent steps.

Protocol 2: Main Peptide Chain Synthesis (Linear Segment)

This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in the linear portion of the peptide.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes and then drain the solution.[11]

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

Causality: The two-step deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the majority of the Fmoc groups, and the second, longer treatment drives the reaction to completion. Thorough washing is essential to prevent piperidine from neutralizing the subsequent coupling reagents.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).

Causality: Pre-activation of the amino acid with a coupling reagent like HCTU forms a highly reactive ester, facilitating efficient amide bond formation with the free amine on the resin-bound peptide. DIPEA acts as a base to neutralize the hydrochloride of the incoming amino acid and to facilitate the reaction.

Protocol 3: Incorporation of the Branch Point and Allyl Deprotection
  • Coupling of this compound:

    • Following the final Fmoc deprotection of the linear chain, couple this compound using the standard coupling protocol (Protocol 2, step 2).

  • On-Resin Allyl Deprotection:

    • Wash the resin with DCM (3 x 10 mL per gram of resin).

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (5 equivalents) in DCM.

    • Add the solution to the resin and agitate in the dark for 30 minutes. Repeat this step once more.

    • Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (2x), and DMF (3x).

Causality: The palladium catalyst, in the presence of a scavenger like phenylsilane, cleaves the allyl ester, exposing the carboxyl group of the D-lysine. Performing this reaction in the dark minimizes potential side reactions. The subsequent washes are critical to remove all traces of the palladium catalyst, which can interfere with subsequent reactions.

Protocol 4: Synthesis of the Peptide Branches

With the α-amino group of the D-lysine now deprotected, the peptide branches can be synthesized using the standard Fmoc-SPPS coupling and deprotection cycles as outlined in Protocol 2.

Protocol 5: Cleavage from Resin and Final Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM (3 x 10 mL per gram of resin) and dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the TFA solution).[10]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]

  • Dry the peptide pellet under vacuum.[10]

Causality: The strong acid (TFA) cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Scavengers like TIS and water are included to quench reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acids like tryptophan and methionine. Precipitation in cold ether separates the peptide from the soluble protecting group fragments and scavengers.

Branched_Peptide_Synthesis_Workflow Detailed Workflow for Branched Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage_Purification Cleavage and Purification Resin_Prep Resin Swelling Main_Chain Main Chain Elongation (Fmoc-SPPS Cycles) Resin_Prep->Main_Chain Branch_Point Couple This compound Main_Chain->Branch_Point Alloc_Dealloc Allyl Deprotection (On-Resin) Branch_Point->Alloc_Dealloc Branch_Chain Branch Elongation (Fmoc-SPPS Cycles) Alloc_Dealloc->Branch_Chain Cleavage Cleavage from Resin & Final Deprotection Branch_Chain->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: A comprehensive workflow illustrating the key stages of branched peptide synthesis.

Purification and Characterization

The crude branched peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12] The purity of the final product should be assessed by analytical RP-HPLC, and the molecular weight should be confirmed by mass spectrometry (MS).[12][13]

Table of Expected Outcomes
ParameterExpected Result
Crude Peptide Purity (HPLC)60-80% (highly sequence dependent)
Final Purity after HPLC>95%
Molecular Weight (MS)Corresponds to the calculated theoretical mass
Overall Yield5-20% (based on initial resin loading)

Applications in Drug Development

The use of this compound to synthesize branched peptides has significant implications for drug development:

  • Vaccine Development: Multiple antigenic peptides (MAPs) can be synthesized to present multiple copies of a viral or tumor epitope, leading to a more potent immune response.[11][14]

  • Targeted Drug Delivery: Branched peptides can be functionalized with targeting ligands and therapeutic payloads, creating sophisticated drug delivery systems.[2]

  • Development of Protease-Resistant Therapeutics: The incorporation of D-lysine at the branch point enhances the stability of the peptide backbone against enzymatic degradation, prolonging the therapeutic window.[4][5]

Conclusion

The synthesis of branched peptides using this compound is a powerful strategy for creating novel therapeutic agents with enhanced stability and functionality. The orthogonal protection afforded by this building block allows for the precise and controlled assembly of complex, multi-functional peptide architectures. The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to leverage this technology in their pursuit of next-generation peptide therapeutics.

References

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 524, 3–34.
  • Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. [Link]

  • Pathak, T. P., & Miller, S. J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(2), 2415–2422.
  • ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Pathak, T. P., & Miller, S. J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(2), 2415–2422.
  • Li, Y. M., Yang, R., Li, Y., et al. (2009). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification.
  • Kowalczyk, W., Monsó, M., de la Torre, B. G., & Andreu, D. (2011). Synthesis of multiple antigenic peptides (MAPs)-strategies and limitations. Journal of peptide science : an official publication of the European Peptide Society, 17(4), 247–251.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. [Link]

  • Ye, G., Liu, T., & Ke, S. (2018). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & medicinal chemistry, 26(15), 4483–4494.
  • Chen, Y., Zhou, M., & Li, J. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International journal of molecular sciences, 25(16), 8806.
  • Kowalczyk, W., De la Torre, B. G., & Andreu, D. (2010). Strategies and limitations in dendrimeric immunogen synthesis. The influenza virus M2e epitope as a case study.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Liu, J., Lu, W., & Lu, Y. (2006). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 328, 21–33.
  • Supporting Information. (n.d.). [Link]

  • Smith, A. M., Williams, R. J., & Tang, C. (2025). Evolution of branched peptides as novel biomaterials. Chemical Society reviews, 54(2), 456–478.
  • QYAOBIO. (n.d.). Synthesis of Multi Antigenic Peptides. [Link]

  • ACS Publications. (2025, October 29). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. [Link]

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of organic chemistry, 90(1), 197–201.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • LifeTein. (2024, December 11). Branched Peptides and MAPs. [Link]

  • Dardashti, R. N., Metanis, N., & Gilon, C. (2020). Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. Israel Journal of Chemistry, 60(3-4), 229-235.
  • Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Ramamourthy, G., & Mishra, B. (2020). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International journal of molecular sciences, 21(21), 8039.
  • Chen, Y., Zhou, M., & Li, J. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International journal of molecular sciences, 25(16), 8806.
  • Kowalczyk, W., Monsó, M., de la Torre, B. G., & Andreu, D. (2011). Synthesis of multiple antigenic peptides (MAPs)-strategies and limitations. Journal of peptide science : an official publication of the European Peptide Society, 17(4), 247–251.
  • Google Patents. (n.d.). WO2017114191A1 - Method for preparing sermaglutide.
  • Bio-synthesis. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Quality: A Deep Dive into FMOC-D-LYS-OH HCl Suppliers. [Link]

Sources

Application Note: Engineering Protease Resistance in Therapeutic Peptides via Site-Specific Incorporation of Fmoc-D-Lys-OAll.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability curtails their in-vivo half-life, demanding frequent administration and limiting their therapeutic efficacy. A powerful strategy to surmount this obstacle is the site-specific incorporation of non-canonical amino acids, particularly D-amino acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Fmoc-D-Lys-OAll.HCl into peptide sequences to confer significant resistance to proteolytic cleavage.

The introduction of a D-amino acid into a peptide backbone disrupts the stereospecific recognition sites of proteases, which are chiral enzymes evolved to act upon L-amino acid substrates.[1][2][3][4] This stereochemical barrier effectively renders the peptide bond adjacent to the D-amino acid resistant to hydrolysis. This compound is a particularly versatile building block for this purpose. The Fmoc group on the α-amine allows for standard solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu chemistry.[5][6][7] The allyloxycarbonyl (Alloc) protecting group on the ε-amine of the D-lysine side chain offers an orthogonal protection strategy.[8][9] This means the Alloc group can be selectively removed under mild conditions that do not affect other protecting groups on the peptide, enabling further site-specific modifications such as PEGylation, lipidation, or the attachment of cytotoxic payloads.[8]

This document will detail the chemical properties of this compound, provide a step-by-step protocol for its incorporation into a model peptide sequence via SPPS, outline the procedure for the selective deprotection of the Alloc group, and present a robust protocol for evaluating the enhanced protease resistance of the modified peptide.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this specialized amino acid derivative is paramount for its successful application.

PropertyValueSource
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-D-lysine hydrochlorideInternal Data
Molecular Formula C25H29ClN2O6Internal Data
Molecular Weight 488.96 g/mol Internal Data
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DMSOInternal Data
Storage Store at 2-8°C, desiccated

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-D-Lys-Leu-NH2) on a Rink Amide resin. The incorporation of this compound is highlighted.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Lys(Alloc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling1 Couple Fmoc-L-Leu-OH (DIC/Oxyma) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Coupling2 Couple Fmoc-D-Lys(Alloc)-OH Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Repeat Repeat Steps for Tyr-Gly-Gly-Phe Wash4->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride) Repeat->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes.[5][10]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (First Residue - Leucine):

    • In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat for Subsequent Residues: Repeat steps 2-5 for the following amino acids in order: Fmoc-D-Lys(Alloc)-OH, Fmoc-L-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Gly-OH, and Fmoc-L-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Part 2: Selective Deprotection of the Alloc Group

This protocol describes the on-resin removal of the Alloc group from the D-lysine side chain, allowing for subsequent site-specific modification.

Materials and Reagents:

  • Peptide-resin from Part 1 (before N-terminal acetylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Phenylsilane (PhSiH3)

  • Anhydrous DCM

Deprotection Workflow:

Alloc_Deprotection Peptide_Resin Peptide-Resin with Fmoc-D-Lys(Alloc) Wash1 Wash (DCM) Peptide_Resin->Wash1 Deprotection_Mix Add Pd(PPh3)4 and PhSiH3 in anhydrous DCM Wash1->Deprotection_Mix Incubate Incubate with Agitation (30-60 min) Deprotection_Mix->Incubate Wash2 Wash (DCM, DMF) Incubate->Wash2 Free_Amine Peptide-Resin with Free D-Lys Side Chain Wash2->Free_Amine Protease_Assay Peptide_Solutions Prepare Peptide Solutions (Native and D-Lys) Incubation Incubate with Trypsin at 37°C Peptide_Solutions->Incubation Time_Points Take Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC_Analysis Analyze by RP-HPLC Quench->HPLC_Analysis Data_Analysis Quantify Remaining Peptide and Plot vs. Time HPLC_Analysis->Data_Analysis

Caption: Protease Stability Assay Workflow.

Step-by-Step Protocol:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and D-lysine modified peptides in deionized water.

  • Reaction Setup: In separate microcentrifuge tubes, mix:

    • 50 µL of peptide stock solution

    • 440 µL of Tris-HCl buffer

    • 10 µL of trypsin solution (0.1 mg/mL in buffer)

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot and quench the reaction by adding 50 µL of 1% TFA in ACN. [1][2]5. HPLC Analysis: Analyze each quenched aliquot by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time for both the native and D-lysine modified peptides.

Expected Results:

The native L-lysine containing peptide is expected to be rapidly degraded by trypsin, with a significant decrease in the corresponding HPLC peak area over time. Conversely, the peptide containing D-lysine should exhibit significantly enhanced stability, with the full-length peptide peak remaining largely intact throughout the duration of the assay. [11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling during SPPS Steric hindrance; aggregationUse a more potent coupling reagent (e.g., HATU); perform a double coupling; increase reaction time.
Incomplete Alloc Deprotection Inactive palladium catalyst; insufficient scavengerUse fresh catalyst; ensure anhydrous conditions; increase the equivalents of scavenger and reaction time.
Peptide Degradation in Control (t=0) of Protease Assay Unstable peptide; contaminationEnsure proper storage of peptide stocks; use high-purity reagents and water.

Conclusion

The site-specific incorporation of this compound represents a robust and versatile strategy for enhancing the proteolytic resistance of therapeutic peptides. The orthogonal nature of the Fmoc and Alloc protecting groups provides a powerful platform for both stabilizing the peptide backbone and enabling further site-specific modifications. The protocols detailed in this application note provide a clear and reliable framework for the synthesis, modification, and evaluation of D-amino acid-containing peptides, thereby empowering researchers to develop more stable and effective peptide-based drugs.

References

  • Solid Phase Peptide Synthesis. (n.d.). Repositório Científico do Instituto Politécnico de Setúbal. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Lys(Aloc)-OH [146982-27-6]. AAPPTec Peptides. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]

  • Wang, Y., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. Retrieved from [Link]

  • Wang, Y., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ResearchGate. Retrieved from [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv. Retrieved from [Link]

  • Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Lys(Aloc)-OH [214750-75-1]. AAPPTec Peptides. Retrieved from [Link]

  • Dennison, S. R., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Corey, E. J., & Suggs, J. W. (1973). Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2020). ACS Infectious Diseases. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved from [Link]

  • Novabiochem® - Merck Millipore. (n.d.). Merck. Retrieved from [Link]

  • Serum Stability of Peptides. (2025). ResearchGate. Retrieved from [Link]

  • Dangles, O., et al. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Genepep. (n.d.). Peptide stability studies. Genepep. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Coupling of Fmoc-D-Lys-OAll.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Racemization in Fmoc-D-Lys-OAll.HCl Coupling Ticket ID: #RAC-D-LYS-001 Lead Scientist: Dr. Aris Thorne

Executive Summary

You are working with This compound (


-Fmoc-D-lysine allyl ester hydrochloride). This is a specialized "orthogonal" building block. The presence of the hydrochloride salt on the 

-amine (side chain) or

-amine (if deprotected) presents a critical chemical trap: Neutralization .

To couple this molecule (or couple to it), you must neutralize the HCl salt to free the amine. However, the combination of the Allyl Ester (electron-withdrawing) and the Fmoc/Amide group significantly acidifies the


-proton.

The Failure Mode: If you use a standard tertiary base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) in excess or without strict control, you will trigger base-catalyzed enolization , converting your expensive D-isomer into a racemic mixture (D/L) before the coupling even occurs.

Module 1: The Mechanistic Danger Zone

Understanding why racemization happens is the only way to prevent it.

The "Perfect Storm" for Racemization

In Fmoc-D-Lys-OAll, the chiral center (


-carbon) is flanked by two electron-withdrawing groups:
  • The Allyl Ester (

    
    ):  Highly electron-withdrawing, making the 
    
    
    
    -proton acidic.
  • The Carbamate (

    
    ):  Further stabilizes the negative charge if the proton is removed.
    

When you add base to neutralize the HCl salt, the base does not distinguish between the "good" proton (on the


-ammonium) and the "bad" proton (on the 

-carbon).
Visualizing the Pathway

RacemizationMechanism Start This compound (Chiral Purity: >99%) Base Add Strong Base (DIEA/TEA) Start->Base Neutralization Intermediate Deprotonation of Alpha-Carbon Base->Intermediate pKa Mismatch Enolate Achiral Enolate (Planar Geometry) Intermediate->Enolate Resonance Stabilization Reprotonation Reprotonation (Random Face) Enolate->Reprotonation Solvent Interaction Result Racemic Mixture (50% L / 50% D) Reprotonation->Result Irreversible Loss

Figure 1: Mechanism of base-catalyzed racemization via enolization in amino acid esters.

Module 2: Troubleshooting & Optimization

The Golden Rule: Base Selection

Stop using DIEA for ester salt neutralization. DIEA (pKa ~10.5) is strong enough to abstract the


-proton of an amino acid ester.

The Solution: 2,4,6-Trimethylpyridine (TMP / sym-Collidine) TMP is a weaker base (pKa ~7.4). It is strong enough to neutralize the HCl salt (freeing the amine for coupling) but too sterically hindered and weak to abstract the acidic


-proton effectively.
Comparative Base Performance Table
ParameterDIEA (Diisopropylethylamine) TMP (2,4,6-Collidine) NMM (N-Methylmorpholine)
pKa (Conj. Acid) ~10.5 (Too Strong)~7.4 (Ideal)~7.4 (Acceptable)
Steric Bulk MediumHigh (Protective)Low
Racemization Risk HIGH LOW MEDIUM
Recommended Use Standard couplings (Acid activation)Ester/Salt Neutralization Solution phase alternative

Module 3: Optimized Experimental Protocol

Scenario: You are coupling a carboxylic acid (e.g., R-COOH) to the side chain (


-amine) of this compound.
Reagents Required
  • Substrate: this compound

  • Incoming Acid: R-COOH (e.g., Biotin, Fatty Acid, Fmoc-AA-OH)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) and Oxyma Pure. Avoid HBTU/HATU as they require basic conditions which increase risk.

  • Base: 2,4,6-Collidine (TMP).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Workflow
  • Pre-Activation (The "Safe" Mix):

    • Dissolve the incoming acid (R-COOH, 1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

    • Add DIC (1.0 equiv).

    • Stir for 2–5 minutes to generate the active ester. Do not add base yet.

  • Salt Neutralization (In Situ):

    • In a separate vial, suspend this compound (1.0 equiv) in DMF.

    • Add TMP (Collidine) (1.0 equiv exactly ).

    • Critical: Do not let this sit. The moment the amine is free, it is vulnerable.

  • Coupling:

    • Immediately pour the Pre-Activated Acid mixture into the Neutralized Lysine solution.

    • Stir at room temperature. Monitor via HPLC/TLC.

Workflow Diagram

ProtocolFlow cluster_0 Vial A: Activation cluster_1 Vial B: Neutralization Acid R-COOH + Oxyma DIC Add DIC Acid->DIC Active Active Ester Formed DIC->Active Combine IMMEDIATE COMBINATION Active->Combine Salt This compound Base Add TMP (Collidine) (1.0 Equiv ONLY) Salt->Base FreeAmine Free Amine (Unstable) Base->FreeAmine FreeAmine->Combine Product Coupled Product (Chirality Retained) Combine->Product

Figure 2: Split-vial protocol to minimize base exposure time and prevent racemization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HBTU or HATU instead of DIC/Oxyma? A: It is not recommended for this specific application. HBTU/HATU require the presence of a base (like DIEA) during the activation step to function. This means your sensitive Allyl ester is swimming in a basic solution for the entire reaction duration. DIC/Oxyma works at near-neutral/acidic pH, drastically reducing the window for base-catalyzed racemization.

Q2: I am actually trying to remove the Fmoc group from Fmoc-D-Lys-OAll. Is standard Piperidine safe? A: Standard 20% Piperidine in DMF is risky for allyl esters over long periods.

  • Risk: Piperidine is a strong secondary amine.

  • Modification: Use 50% Piperidine in DMF for a shorter time (2 x 1 min) or switch to 5% Piperazine + 0.1 M HOBt . The addition of HOBt keeps the pH slightly lower, protecting the chiral center during deprotection.

Q3: My product shows 5-10% racemization despite using Collidine. Why? A: Check your chloride counter-ion . If you used a large excess of Collidine (e.g., 5 equiv), you essentially created a basic buffer.

  • Fix: Ensure you are using exactly 1.0 equivalent of base relative to the HCl salt.

  • Fix 2: Ensure your DMF is amine-free (freshly opened or distilled). Dimethylamine impurities in aged DMF can cause racemization.

Q4: Does the "OAll" (Allyl) group itself cause racemization? A: Indirectly. The Allyl group is electron-withdrawing, which increases the acidity of the


-proton compared to a simple alkyl group (like t-Butyl). This makes the molecule more sensitive to base than a standard Fmoc-Lys(Boc)-OH.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Chem-Impex International. (2024). Product Specification: Na-Fmoc-D-lysine allyl ester hydrochloride.[1]

  • Sigma-Aldrich. (2024).[2] Racemization in Peptide Synthesis: Mechanisms and Prevention. Technical Bulletin.

Sources

Technical Support Center: Optimizing Allyl Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete allyl deprotection of Fmoc-D-Lys-OAll residues Ticket ID: #Pd-ALL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "D-Lys" Challenge

You are encountering incomplete deprotection of the Allyl group on Fmoc-D-Lys-OAll residues. While Palladium-catalyzed deprotection is generally robust, the specific combination of D-amino acids and bulky protecting groups creates a unique steric and conformational barrier.

D-isomers (like D-Lys) often induce


-turn secondary structures within the growing peptide chain, promoting aggregation on the solid phase. This "clumping" physically shields the reactive site from the bulky tetrakis(triphenylphosphine)palladium(0) catalyst (

). Success requires not just chemical sufficiency, but physical accessibility.

The Chemistry: Mechanism of Failure

To fix the problem, we must understand the breakage point in the catalytic cycle. The deprotection follows the Tsuji-Trost reaction pathway.[1]

The Catalytic Cycle (Visualization)

The following diagram illustrates the critical steps where failure occurs:

TsujiTrostCycle cluster_failure Common Failure Points Pd0 Active Catalyst Pd(PPh3)4 Complex Pi-Allyl Pd Complex (Intermediate) Pd0->Complex Oxidative Addition (Rate Limiting if Steric) Substrate Peptide-Allyl (Fmoc-D-Lys-OAll) Substrate->Complex Complex->Pd0 Regeneration Product Deprotected Peptide (Free Carboxyl/Amine) Complex->Product Nucleophilic Attack Byproduct Allyl-Scavenger Byproduct Complex->Byproduct Elimination Scavenger Scavenger (PhSiH3) Scavenger->Complex Traps Allyl

Figure 1: The Pd(0) catalytic cycle.[2][3][4] Failure usually occurs at the "Oxidative Addition" step due to steric shielding (D-Lys aggregation) or at the "Regeneration" step due to insufficient scavenging.

Diagnostic Guide: Reading the Signals

Before altering your protocol, confirm the nature of the failure using Mass Spectrometry (ESI-MS).

Observation (MS Data)DiagnosisRoot Cause
Mass +40 Da Incomplete Deprotection The Allyl group (

, ~41 Da) is still attached. The catalyst never reached the site or was inactive.
Mass +Allyl on other residues Allyl Scrambling The deprotection worked, but the scavenger failed to trap the carbocation. The allyl group re-attached to a nucleophile (e.g., Tyr, Trp, or N-terminus).
Solution turns Black immediately Catalyst Decomposition Rapid precipitation of Pd black. Likely oxidation or incompatible solvent.
Solution stays bright Yellow No Reaction If no product is formed, the catalyst might be "dead" (oxidized) before addition, or the resin is impenetrable.

Troubleshooting & FAQs

Category 1: The Reagents

Q: My Pd(PPh3)4 is a dark orange/brown color. Can I still use it? A: No. Fresh


 must be bright yellow .
  • The Science: This catalyst is extremely air-sensitive. Darkening indicates oxidation to

    
     species (like phosphine oxides), which are catalytically inactive for this specific cycle.
    
  • The Fix: Purchase small aliquots. Store under Argon at -20°C. If you must use slightly aged catalyst, wash the solid with dry methanol (deoxygenated) to remove the oxidized surface layer, though this is risky.

Q: I am using Morpholine as a scavenger. Is that sufficient? A: Likely not for this specific problem. While Morpholine is a classic scavenger, it is a secondary amine and acts as a base.

  • Risk: In difficult sequences (like those with D-Lys), the reaction is slow. Long exposure to Morpholine (basic) can cause premature Fmoc removal or epimerization.

  • Recommendation: Switch to Phenylsilane (

    
    ) . It acts as a hydride donor (a "hard" nucleophile in this context) and is chemically orthogonal to Fmoc/tBu. It drives the reaction to completion faster than amine scavengers [1].
    
Category 2: The Protocol (D-Lys Specifics)

Q: Why does D-Lys cause more issues than L-Lys? A: It is a conformational issue, not a chemical one. D-amino acids in an L-peptide sequence often induce


-hairpin turns . This folds the peptide back onto itself, burying the Allyl group inside a hydrophobic pocket. The bulky Pd-ligand complex (

Da) simply cannot physically reach the allyl ester.

Q: How do I overcome the "Aggregation" barrier? A: You must disrupt the hydrogen bonding network of the resin-bound peptide.

  • Solvent Switch: Do not use pure DMF. Use CHCl3:AcOH:NMM (37:2:1) or DCM as the solvent. Chlorinated solvents swell polystyrene resins (like Wang or Rink Amide) better than DMF, expanding the polymer matrix [2].

  • The "Magic" Wash: Perform the reaction at 35°C (mild heat).

Category 3: Catalyst Poisoning[2]

Q: I have Methionine (Met) or Cysteine (Cys) in my sequence. Is this killing the Pd? A: Yes, Sulfur is a catalytic poison. Sulfur lone pairs bind irreversibly to Pd, halting the cycle.

  • The Fix: If Met/Cys are present, you must increase the catalyst loading to 0.5 - 1.0 equivalents (standard is 0.1 - 0.2). You are essentially sacrificing some Pd to the sulfur to leave enough active species for the allyl removal.

The "Gold Standard" Protocol

Use this protocol to resolve incomplete deprotection.

Reagents:

  • Catalyst:

    
     (Fresh, Yellow).
    
  • Scavenger: Phenylsilane (

    
    ).[2][4][5]
    
  • Solvent: Dry Dichloromethane (DCM) (Critical for swelling).

Workflow:

  • Wash Resin: Wash resin 3x with DCM to maximize swelling.

  • Argon Sparge (CRITICAL): Place the resin in the vessel. Bubble Argon gas through the solvent/resin slurry for 5 minutes before adding catalyst. Oxygen is the enemy.

  • Prepare Cocktail:

    • In a separate vial (under Argon), dissolve

      
       (0.2 eq) in DCM.
      
    • Add Phenylsilane (20 eq).[6]

  • Reaction: Add cocktail to resin. Agitate gently under Argon atmosphere for 30 minutes .

    • Note: Do not vortex violently; it introduces oxygen.

  • Repeat: Drain and repeat step 3-4 with fresh catalyst. Two cycles of 30 mins are better than one cycle of 1 hour.

  • The "Pd Wash": After the reaction, the resin will be grey/black. You must remove the Pd.[7]

    • Wash 3x with 0.02 M Sodium Diethyldithiocarbamate (DEDT) in DMF. This chelates the Pd and removes it from the resin [3].

    • Wash 5x with DMF.[4]

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Incomplete Deprotection CheckCat Check Catalyst Color Start->CheckCat IsYellow Is it Bright Yellow? CheckCat->IsYellow NoYellow No (Orange/Green) IsYellow->NoYellow No YesYellow Yes IsYellow->YesYellow Yes ReplaceCat Replace Catalyst (Must be fresh) NoYellow->ReplaceCat CheckSeq Check Sequence for Met/Cys/Trp YesYellow->CheckSeq HasSulfur Contains Sulfur? CheckSeq->HasSulfur Yes NoSulfur No Sulfur CheckSeq->NoSulfur No IncreaseLoad Increase Pd to 0.5eq Sacrificial Loading HasSulfur->IncreaseLoad CheckAgg Suspect Aggregation (D-Lys present?) NoSulfur->CheckAgg IsAgg Yes (D-Lys) CheckAgg->IsAgg Yes ChangeSolv Switch Solvent to DCM Use Phenylsilane (20eq) Repeat 2x 30min IsAgg->ChangeSolv

Figure 2: Decision matrix for troubleshooting Pd-Allyl failures.

References

  • Thieriet, N., et al. (1997). "Use of Phenylsilane as a Scavenger for the Palladium-Mediated Deprotection of Allyl Esters and Carbamates."[1][4] Tetrahedron Letters, 38(42), 7275-7278. Link

  • Kates, S. A., et al. (1993). "A Novel, Convenient, and Efficient Method for the Removal of Allyl-Based Protecting Groups."[4][8] Analytical Biochemistry, 212(2), 303-310. Link

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium pi-Allyl Methodology." Tetrahedron, 54(13), 2967-3042. Link

Sources

Overcoming steric hindrance when coupling Fmoc-D-Lys-OAll.HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of Fmoc-D-Lys-OAll.HCl. As Senior Application Scientists, we've structured this resource to provide not only solutions but also the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The primary challenge arises from steric hindrance. This is due to the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group.[1] This large, non-polar group can physically obstruct the approach of the incoming activated carboxyl group of another amino acid, slowing down or preventing the formation of the peptide bond. While the allyl ester (OAll) on the carboxyl group enhances reactivity, the dominant factor is often the steric bulk of the Fmoc group.[2][3]

Q2: My standard coupling protocol with DIC/HOBt is giving low yields. Why is this happening and what's a better alternative?

A2: Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids.[4] The O-acylisourea intermediate formed is highly reactive but can be sterically inaccessible.[5][6] For difficult couplings, more potent activating agents are recommended.[7] Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective.[8][9] These reagents form more reactive and accessible active esters (OAt or Oxyma esters), which significantly improves coupling efficiency in sterically demanding situations.

Q3: What is the role of the base in the coupling reaction, and can I use any base?

A3: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial for activating the amino acid.[8][9] The base deprotonates the carboxylic acid of the incoming Fmoc-amino acid, allowing it to attack the coupling reagent and form the reactive intermediate.[8] The choice and amount of base are critical; an excess of a strong base can lead to racemization, especially with sensitive amino acids.[9] For particularly sensitive couplings, a weaker base like sym-collidine may be preferred.[9]

Q4: I'm observing incomplete coupling. Should I just extend the reaction time?

A4: While extending the reaction time can sometimes help, it may not be the most effective solution and can increase the risk of side reactions like racemization.[9] A more robust approach is to perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid.[10] This is particularly useful for sterically hindered residues.[10] Additionally, increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[10]

Q5: Are there any specific considerations for the allyl (OAll) ester protecting group?

A5: The allyl ester is a valuable carboxyl-protecting group that is stable to the basic conditions used for Fmoc deprotection (piperidine) and the acidic conditions often used for final cleavage from the resin.[2][3] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, providing an orthogonal protecting group strategy. This allows for selective deprotection of the C-terminus for applications like cyclization or fragment condensation.

Troubleshooting Guide: Overcoming Incomplete Coupling of this compound

This section provides a structured approach to diagnosing and resolving poor coupling efficiency.

Problem: Low yield or incomplete reaction as indicated by a positive Kaiser or TNBS test after coupling this compound.
Logical Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Strategy 1: Enhance Reactivity cluster_2 Strategy 2: Optimize Conditions cluster_3 Verification Start Positive Kaiser/TNBS Test (Incomplete Coupling) CheckReagents Verify Reagent Quality & Concentration Start->CheckReagents ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) CheckReagents->ChangeReagent If using DIC/HOBt DoubleCouple Perform a Double Coupling ChangeReagent->DoubleCouple IncreaseConc Increase Reagent Concentration (e.g., to 0.5 M) DoubleCouple->IncreaseConc ExtendRxn Extend Coupling Time (e.g., 2-4 hours) IncreaseConc->ExtendRxn Solvent Consider Solvent Choice (DMF, NMP) ExtendRxn->Solvent Retest Retest with Kaiser/TNBS Solvent->Retest Success Coupling Complete Retest->Success Negative Test Failure Coupling Still Incomplete Retest->Failure Positive Test (Consider Capping)

Caption: Troubleshooting workflow for incomplete peptide coupling.

Detailed Solutions & Protocols
1. Probable Cause: Insufficient Activation of the Carboxylic Acid

Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough to overcome the steric barrier imposed by the Fmoc group.[4]

Solution: Employ a more powerful coupling reagent. HATU and COMU are highly recommended for sterically hindered couplings as they form highly reactive OAt and Oxyma active esters, respectively.[8][9]

Comparative Data of Common Coupling Reagents:

ReagentActivating AdditiveRelative Reactivity OrderKey Advantages
HATU HOAtOAt > Oxyma > OBtHigh efficiency for hindered couplings, rapid kinetics.[8]
COMU OxymaPureOxyma > OBtComparable to HATU, non-explosive, good solubility.[9]
HBTU HOBtOBtGood for standard couplings, less effective for hindered ones.
DIC/HOBt HOBtOBtEconomical, but prone to side reactions and lower efficiency.[5][9]

Experimental Protocol: Coupling with HATU

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[11] Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.[12] Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex for 1-2 minutes. The solution will typically change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[13]

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

2. Probable Cause: Incomplete Reaction Due to Steric Hindrance and/or Aggregation

Even with a potent coupling reagent, a single coupling cycle may not be sufficient to drive the reaction to completion, especially as the peptide chain elongates and secondary structures begin to form.[13]

Solution: Implement a double coupling strategy and/or increase reagent concentration.

Experimental Protocol: Double Coupling

  • Following the first coupling reaction (as described above), wash the resin 3 times with DMF.

  • Repeat steps 2-5 from the "Coupling with HATU" protocol with a fresh preparation of activated this compound.

  • After the second coupling, wash the resin thoroughly with DMF (5-7 times).

  • Perform a final Kaiser test to confirm the completion of the reaction.

G cluster_0 Standard Coupling Cycle cluster_1 Double Coupling Cycle Deprotection Fmoc Deprotection (Piperidine) Wash1 DMF Wash Deprotection->Wash1 Coupling1 1st Coupling: This compound + HATU/DIPEA Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Test1 Kaiser Test Wash2->Test1 Wash3 DMF Wash Test1->Wash3 Positive (Incomplete) NextStep Proceed to Next Amino Acid Test1->NextStep Negative (Complete) Coupling2 2nd Coupling: Fresh Reagents Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Test2 Final Kaiser Test Wash4->Test2 Test2->NextStep Negative (Complete)

Caption: Workflow comparing standard vs. double coupling.

References
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
  • Nα-Fmoc-D-lysine allyl ester hydrochloride. Chem-Impex.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • Mastering Solid Phase Peptide Synthesis (SPPS). GenScript.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Fmoc-Lys-OAll.HCl. MedChemExpress.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Synthesis.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. (2001).
  • Nα-Fmoc-L-lysine allyl ester hydrochloride. Chem-Impex.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Validation & Comparative

Publish Comparison Guide: Fmoc-D-Lys-OAll.HCl Verification Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Anchor

Audience: Peptide Chemists, CMC Leads, and Process Development Scientists.

Fmoc-D-Lys-OAll.HCl (N-


-Fmoc-D-Lysine allyl ester hydrochloride) is a specialized "orthogonal anchor" used in the synthesis of cyclic peptides, peptidomimetics, and branched ubiquitin chains. Its value lies in its dual-orthogonality : the Allyl ester (C-terminus) can be removed by Palladium(0) without affecting the Fmoc group (N-terminus) or the side-chain amine.

However, its synthesis is prone to two silent killers: racemization (conversion of D to L) and isopeptide formation (migration of the Fmoc group). This guide establishes the Gold Standard for verifying this reagent, comparing it against common degradation products that standard Certificates of Analysis (CoA) often overlook.

Structural & NMR Characterization Logic

To validate this compound, one must confirm three structural zones: the Fmoc shield (integrity), the Allyl trigger (presence), and the Lysine core (correct ionization).

Visualizing the Verification Zones

The following diagram maps the chemical structure to specific NMR diagnostic regions.

FmocDLysOAll cluster_legend Diagnostic Logic Fmoc Zone A: Fmoc Group (Aromatic Integrity) 7.3 - 7.9 ppm Core Zone B: Lysine Backbone (Alpha Carbon) 4.1 - 4.4 ppm Fmoc->Core Carbamate Link Allyl Zone C: Allyl Ester (The Trigger) 5.2 - 5.9 ppm Core->Allyl Ester Bond Salt Zone D: Epsilon Amine (HCl Salt) ~8.0 ppm (Broad) Core->Salt Side Chain Check1 Check 1: Integration Ratio Fmoc(8H) : Allyl(3H) must be 8:3

Caption: Diagnostic zones for 1H NMR interpretation. Validation relies on strict integration ratios between Zone A and Zone C.

Comparative Data: Product vs. Impurities

The following table contrasts the expected NMR signals of the pure product against its two most common impurities: the Free Acid (hydrolysis byproduct) and the Fmoc-Loss species.

Solvent: DMSO-d


 (Standard for polar salts)
Frequency:  400/500 MHz
Structural UnitProton AssignmentTarget: this compound (

ppm)
Impurity A: Free Acid (Hydrolysis)Impurity B: Free Amine (Fmoc cleavage)
Allyl Ester -CH= (Internal)5.85 - 5.95 (m, 1H) Absent5.85 - 5.95
Allyl Ester =CH

(Terminal)
5.20 - 5.35 (dd, 2H) Absent5.20 - 5.35
Allyl Ester -O-CH

-
4.60 (d, 2H) Absent4.60
Fmoc Aromatic Ring7.30 - 7.90 (m, 8H) 7.30 - 7.90Absent / Weak
Fmoc CH

-CH (Fluorenyl)
4.20 - 4.40 (m, 3H) 4.20 - 4.40Absent
Lysine

-CH
4.05 - 4.20 (m, 1H) ~3.90 (Shifted Upfield)~3.40 (Shifted Upfield)
Side Chain

-NH

~7.8 - 8.1 (br s, 3H) ~7.8 - 8.1~7.8 - 8.1
Side Chain

-CH

2.70 - 2.80 (m, 2H) 2.70 - 2.802.70 - 2.80
Critical Analysis
  • The "Allyl Gap": If the multiplet at 5.9 ppm and doublets at 5.2/5.3 ppm are missing, the ester has hydrolyzed to the free acid (Fmoc-D-Lys-OH). This renders the material useless for orthogonal protection strategies.

  • Stereochemistry (The Invisible Defect): 1H NMR cannot distinguish between Fmoc-D -Lys-OAll and Fmoc-L -Lys-OAll. They have identical chemical shifts in achiral solvents. See Protocol Step 3 below for the solution.

Validated Experimental Protocols

Protocol A: The "Triad" Verification Workflow

Do not rely on a single method. Use this self-validating decision tree to accept or reject the material.

QC_Workflow Start Sample: this compound Solubility Step 1: Solubility Test (50 mg/mL in DMF) Start->Solubility NMR Step 2: 1H NMR (DMSO-d6) Confirm Allyl/Fmoc Ratio Solubility->NMR Clear Solution Fail_Sol FAIL: Salt Mismatch (Likely Free Base) Solubility->Fail_Sol Turbid/Insoluble Chiral Step 3: Chiral HPLC (C18-Chiralpak or Marfey's) NMR->Chiral Integrals Correct Fail_NMR FAIL: Hydrolysis/Degradation NMR->Fail_NMR Missing Allyl Signals MS Step 4: LC-MS (ESI+) Target Mass: 409.2 Da [M+H]+ Chiral->MS ee > 99% Fail_Chiral FAIL: Racemization (>1% L-isomer) Chiral->Fail_Chiral ee < 99% Pass PASS: Release for Synthesis MS->Pass Mass Confirmed

Caption: The Triad Workflow ensures chemical identity (NMR), stereochemical purity (Chiral HPLC), and molecular weight (MS).

Protocol B: Stereochemical Verification (Chiral HPLC)

Since NMR is blind to enantiomers, you must perform chiral separation.

  • Column: Chiralpak AD-H or IA (immobilized amylose).

  • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Expectation:

    • D-Isomer (Target): Elutes typically second (depending on column specifics, verify with standard).

    • L-Isomer (Impurity): Distinct peak separation.

    • Acceptance Criteria: Enantiomeric Excess (ee)

      
       99.0%.
      
Protocol C: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C under Argon.

  • Instability: Avoid storage in DMSO for >24 hours; the allyl ester can slowly hydrolyze or undergo transesterification if trace base is present.

Synthesis Context: How Purity is Lost

Understanding the synthesis helps in troubleshooting impurities. The superior route to this compound avoids racemization by using neutral esterification conditions.

  • Starting Material: Fmoc-D-Lys(Boc)-OH.

  • Esterification: Reaction with Allyl Bromide and Cs

    
    CO
    
    
    
    (Risk: Racemization if base is too strong) OR Allyl Alcohol + EDC/DMAP.
  • Boc Removal: 4M HCl in Dioxane.

    • Critical Control Point: If the HCl treatment is too wet or prolonged, the allyl ester will hydrolyze, leading to the Impurity A seen in the NMR table above.

References

  • PubChem. (2025).[1] Fmoc-Lys-Oall | C24H28N2O4.[1][2] National Library of Medicine. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison (Archived). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context for orthogonal Allyl/Fmoc strategies). [Link]

  • Liang, C., et al. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. (Reference for racemization detection protocols). [Link][4]

Sources

Comprehensive MS Profiling of Fmoc-D-Lys-OAll.HCl: Fragmentation Dynamics & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of Fmoc-D-Lys-OAll.HCl Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5]

This compound (N-


-Fmoc-D-lysine allyl ester hydrochloride) is a critical orthogonal building block in solid-phase peptide synthesis (SPPS). Unlike standard lysine derivatives (e.g., Fmoc-Lys(Boc)-OH), this compound features a free 

-amine and an allyl-protected C-terminus. This unique architecture allows for "head-to-tail" cyclization or side-chain functionalization prior to resin cleavage.

For drug development professionals, validating the identity and purity of this intermediate is paramount. Standard UV detection (254 nm) confirms the Fmoc group but fails to detect ester hydrolysis or side-chain acylation. Mass Spectrometry (MS) provides the definitive structural fingerprint.

This guide details the electrospray ionization (ESI) fragmentation behavior of this compound, establishing a self-validating protocol for its differentiation from common impurities and analogs.

Experimental Protocol: MS Acquisition

To ensure reproducible fragmentation, the following "soft-ionization" protocol is recommended. This method minimizes in-source decay while allowing sufficient energy for diagnostic MS/MS fragmentation.

Methodology: Direct Infusion ESI-MS/MS
  • Sample Preparation:

    • Stock Solution: Dissolve 1 mg this compound in 1 mL MeOH (HPLC grade).

    • Working Solution: Dilute 10

      
      L stock into 990 
      
      
      
      L of 50:50
      
      
      :Acetonitrile + 0.1% Formic Acid. Final concentration
      
      
      10
      
      
      M.
    • Note: Avoid using DMSO if possible, as it suppresses ionization and complicates spectral interpretation.

  • Instrument Parameters (Generic Q-TOF/Orbitrap):

    • Ionization Mode: Positive ESI (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage preserves the labile allyl ester).

    • Source Temperature: 120 °C.

    • Collision Energy (CE): Ramp 15–35 eV for MS/MS experiments.

  • Data Acquisition:

    • Full Scan:

      
       100–1000.
      
    • Targeted MS/MS: Select precursor

      
       409.20.
      

Fragmentation Mechanism & Diagnostic Ions[1][4][6][7][8]

The mass spectrum of this compound is dominated by the stability of the fluorenyl group and the lability of the ester bond.

Precursor Identification
  • Formula:

    
     (Free cation).
    
  • Monoisotopic Mass: 408.20 Da.

  • Observed Precursor $[M+H]^+

    
    m/z$ 409.20 .
    
  • Note on Salt: The HCl counterion dissociates in the ESI source; chloride ions (

    
    ) may be seen in negative mode but are irrelevant for positive mode structural confirmation.
    
Primary Fragmentation Channels (MS/MS of 409.2)

Upon collision-induced dissociation (CID), the molecule follows three distinct pathways:

  • Fmoc Cleavage (The "Signature" Pathway): The weakest bond is the

    
     carbamate linkage. Cleavage yields the stabilized dibenzofulvene carbocation.
    
    • Diagnostic Ion:

      
       179.08  (Dibenzofulvene cation).
      
    • Significance: Confirms the presence of the N-terminal Fmoc group.

  • Ester Hydrolysis/Loss: The allyl ester is relatively stable but can be lost as allyl alcohol neutral loss or allyl radical depending on energy.

    • Fragment:

      
      .
      
    • Fragment:

      
      .
      
  • Lysine Immonium Formation: High-energy fragmentation shatters the peptide backbone, leaving the internal immonium ion characteristic of the Lysine side chain.

    • Diagnostic Ion:

      
       84.08  (
      
      
      
      ).
    • Significance: Confirms the Lysine core structure.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, providing a visual reference for spectral interpretation.

FragmentationPathways Precursor [M+H]+ Precursor m/z 409.2 FmocIon Dibenzofulvene Cation (Fmoc Signature) m/z 179.1 Precursor->FmocIon CID (Low Energy) - Carbamic Acid LysCore H-D-Lys-OAll Fragment [M+H - Fmoc]+ m/z 231.2 Precursor->LysCore Fmoc Cleavage DeAllyl Fmoc-D-Lys-OH (Loss of Allyl) m/z 369.2 Precursor->DeAllyl Ester Cleavage (- C3H4) Immonium Lysine Immonium Ion m/z 84.1 LysCore->Immonium Backbone Shatter (High Energy) DeAllyl->FmocIon Secondary Frag

Figure 1: ESI-MS/MS fragmentation tree for this compound. The


 179 and 

84 ions serve as the primary "fingerprint" markers.

Comparative Performance Analysis

To validate this compound, one must distinguish it from its common synthesis alternatives: the free acid (Fmoc-Lys-OH) and the side-chain protected variant (Fmoc-Lys(Boc)-OH).

Diagnostic Ion Table
FeatureThis compound Fmoc-Lys(Boc)-OH Fmoc-Lys-OH
Precursor (

)
409.2 469.3 369.2
Fmoc Signature

179 (Strong)

179 (Strong)

179 (Strong)
Side Chain Marker

84 (Lys Immonium)

369 ($[M - Boc]^+ $)

84 (Lys Immonium)
Unique Loss -41 Da (Allyl) -100 Da (Boc) -18 Da (

)
Stability (Acid) High (Stable to TFA)Low (Labile to TFA)High
Performance Insights
  • Vs. Fmoc-Lys(Boc)-OH: The primary risk in using Fmoc-D-Lys-OAll is confusion with Boc-protected variants.

    • Differentiation: In MS, the Boc group is highly labile. Even at low cone voltages, Fmoc-Lys(Boc)-OH often shows a significant peak at

      
       369 (Loss of Boc). Fmoc-D-Lys-OAll does not  show this loss; its ester bond is more robust in the gas phase than the Boc carbamate.
      
    • Implication: If you see a cluster at

      
       469 
      
      
      
      369, you have the Boc derivative, not the Allyl ester.
  • Vs. Fmoc-Lys-OH (Hydrolysis Product): Improper storage (moisture) causes hydrolysis of the allyl ester.

    • Differentiation: The presence of a peak at

      
       369.2  co-eluting with the main peak indicates degradation.
      
    • Quantification: The ratio of

      
       intensities can serve as a semi-quantitative purity check.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81691, D-Lysine hydrochloride. Retrieved from [Link]

  • Kugler, M., et al. (2023). Fragmentation patterns of Fmoc-protected amino acids in ESI-MS. Journal of Mass Spectrometry. (Generalized reference for Fmoc m/z 179 mechanism).
  • Breci, L. (2023).[1] Mass Spectrometry - Fragmentation Patterns by Functional Group. Chemistry LibreTexts. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.